7H-purine-6-carboxamide is a significant compound within the purine family, characterized by its unique structural features and potential biological activities. Purines are essential components of nucleic acids and play critical roles in various biochemical processes. This particular compound has garnered attention due to its potential as a pharmacological agent, particularly in cancer research and kinase inhibition.
The compound is derived from purine, a heterocyclic aromatic organic compound that is a fundamental building block of DNA and RNA. Its synthesis often involves modifications to the purine core to introduce various functional groups that enhance its biological activity.
7H-purine-6-carboxamide falls under the category of purine derivatives, specifically classified as an amide due to the presence of the carboxamide functional group. It is also recognized for its potential as a kinase inhibitor, making it relevant in medicinal chemistry.
The synthesis of 7H-purine-6-carboxamide typically involves several key steps:
The synthetic routes may vary based on available precursors and desired yields. Industrial production might utilize continuous flow reactors to enhance efficiency and scalability, optimizing reaction conditions like temperature and solvent choice to improve yield.
The molecular structure of 7H-purine-6-carboxamide can be represented as follows:
The compound's structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation .
7H-purine-6-carboxamide can undergo several chemical reactions:
The specific conditions for these reactions depend on the desired product and can vary significantly based on factors such as temperature, solvent polarity, and concentration of reactants.
The mechanism of action for 7H-purine-6-carboxamide primarily involves its interaction with specific biological targets such as kinases. By binding to these enzymes, it can inhibit their activity, which is crucial in cancer cell proliferation pathways.
Studies have shown that similar purine derivatives exhibit dual inhibition properties against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), suggesting that 7H-purine-6-carboxamide may have analogous effects .
Relevant analyses include spectroscopic characterizations that confirm the presence of functional groups and molecular geometry assessments through computational methods .
7H-purine-6-carboxamide has several scientific applications:
The purine core in 7H-purine-6-carboxamide exhibits complex tautomeric behavior due to multiple proton-accepting/donating sites. X-ray crystallography reveals that the 7H-tautomer dominates in the solid state, stabilized by intramolecular hydrogen bonding between the carboxamide’s carbonyl oxygen (O6) and the purine’s N1-H proton (distance: 2.68–2.72 Å). This creates a pseudo-six-membered ring, enhancing planarity and rigidity [8]. The purine ring itself displays minor puckering (puckering amplitude Q = 0.033–0.037 Å), with dihedral angles between the pyrimidine and imidazole rings ranging from 0.94° to 1.55°. Substituents at N9 significantly influence conformational stability: Aryl groups (e.g., 4-methylphenyl) adopt perpendicular orientations relative to the purine plane (dihedral angle: 85–90°), while alkyl chains increase rotational freedom [2] .
Compound | Dihedral Angle (°) | Puckering Amplitude (Å) | Dominant Tautomer |
---|---|---|---|
Parent scaffold | 0.0 | 0.000 | 7H |
9-(4-Methylphenyl) derivative | 1.55(16) | 0.033(3) | 7H |
8-Oxo-9-(4-ethoxyphenyl) | 0.94(15) | 0.037(3) | 8-Oxo-7H |
Notably, 8-oxo modification (e.g., in 9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide) shifts tautomeric preference toward the 7,9-dihydro form, where the C8 carbonyl participates in intermolecular hydrogen bonds (N7-H···O8, 2.70 Å). This stabilizes a near-planar conformation critical for crystal packing and biological recognition [1] [2].
The carboxamide group (-C(=O)NH₂) at C6 profoundly alters the purine’s electronic landscape. Resonance studies show significant electron delocalization from the purine ring to the carboxamide, evidenced by:
The carboxamide’s rotational barrier is ~15 kcal/mol, allowing syn and anti orientations relative to N1. Anti-conformers are energetically favored (ΔG = –1.2 kcal/mol) due to reduced steric clash with H5 of the purine ring. Electron-withdrawing substituents at C2 (e.g., -Cl) increase carboxamide’s electrophilicity, as quantified by Molecular Electrostatic Potential (MEP) maps: The carbonyl oxygen’s partial charge shifts from –0.42 e in unsubstituted purine to –0.48 e in 2-amino-6-chloro derivatives [8].
C6-Substituent | C6-C(=O) Bond Length (Å) | v(C=O) IR (cm⁻¹) | Partial Charge on O (e) |
---|---|---|---|
-CONH₂ (unsubstituted) | 1.502 | 1685 | –0.42 |
-CONH₂ (2-Cl) | 1.489 | 1698 | –0.48 |
-COOH | 1.516 | 1710 | –0.51 |
Hydrolysis of the carboxamide to carboxylic acid (e.g., 7H-purine-6-carboxylic acid) diminishes resonance, lengthening the C6-C(=O) bond to 1.516 Å and increasing carbonyl stretch to 1710 cm⁻¹ [4].
8-Oxo Derivatives: Introduction of an 8-oxo group (e.g., 9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide) reduces aromaticity, converting the purine ring into a partially saturated system. This enhances hydrogen-bonding capacity via O8 (acting as both acceptor and donor in 7,9-dihydro tautomer) and increases dipole moment (Δμ = 1.8 D vs. non-oxo analog). Biological relevance stems from improved binding to oxidoreductases [1] [6].
2-Methyl vs. 2-Aryl Substitutions: 2-Methyl groups (e.g., 2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide) exert steric but minimal electronic effects. Conversely, 2-aryl groups (e.g., 2-(pyridin-4-yl)) enhance π-stacking and introduce basic nitrogen atoms, lowering logP by 0.8 units and enabling salt formation for solubility enhancement [2] [6].
Deuterated Analogs: Deuterium incorporation (e.g., 8,9-dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d₇) preserves electronic properties but alters vibrational modes. C-D stretches appear at 2100–2200 cm⁻¹, facilitating tracking in metabolic studies [5].
Derivative Type | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Notable Feature |
---|---|---|---|---|
7H-Purine-6-carboxamide | C₆H₅N₅O | 179.14 | 2 | Planar carboxamide resonance |
8-Oxo-9-(4-ethoxyphenyl) | C₁₄H₁₃N₅O₃ | 299.29 | 2 | Enhanced H-bond capacity via O8 |
2-Methyl-9-(4-methylphenyl) | C₁₄H₁₃N₅O₂ | 283.29 | 2 | Steric shielding at C2 |
Deuterated analog (d₇) | C₁₄H₆D₇N₅O₂ | 290.33 | 2 | Isotopic labeling for tracking |
Bioisosteric replacements (e.g., pyrazolo[4,3-b]pyridines) demonstrate that replacing N8 with CH reduces dipole moment but maintains similar H-bonding patterns, underscoring the carboxamide’s role as a pharmacophoric anchor [6] [8].
Compound Name | Source |
---|---|
7H-Purine-6-carboxamide | [4] |
9-(4-Ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | [1] |
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | [2] |
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d₇ | [5] |
2-Amino-6-chloro-N,N-diphenyl-7H-purine-7-carboxamide | |
7H-Purine-6-carboxylic acid | [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7